

Spectral Analysis of 4-Ethoxy-2,3-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethoxy-2,3-difluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound **4-Ethoxy-2,3-difluorophenol** (CAS No. 126163-56-2). The information is compiled to assist researchers and professionals in drug development and other scientific fields in understanding the structural and analytical characteristics of this molecule. While a complete set of experimental spectral data is not publicly available, this guide presents the existing information and provides generalized experimental protocols for its acquisition.

Compound Information

Property	Value
IUPAC Name	4-Ethoxy-2,3-difluorophenol
CAS Number	126163-56-2
Molecular Formula	C ₈ H ₈ F ₂ O ₂ [1]
Molecular Weight	174.15 g/mol [2]
Appearance	White crystals, powder, or crystalline powder[2]
Melting Point	66.0-78.0 °C[2]

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **4-Ethoxy-2,3-difluorophenol** are not readily available in the public domain. The following tables are placeholders for expected signals based on the molecular structure.

Table 1: Predicted ^1H NMR Data

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
-OH	Broad Singlet	s	-
Ar-H	6.5 - 7.5	m	H-H, H-F coupling
-OCH ₂ CH ₃	~4.0	q	~7 Hz
-OCH ₂ CH ₃	~1.4	t	~7 Hz

Table 2: Predicted ^{13}C NMR Data

Assignment	Predicted Chemical Shift (δ , ppm)
C-O (Aromatic)	140 - 160
C-F (Aromatic)	140 - 160 (with C-F coupling)
C-H (Aromatic)	110 - 130
C-C (Aromatic)	110 - 130
-OCH ₂ CH ₃	60 - 70
-OCH ₂ CH ₃	10 - 20

Infrared (IR) Spectroscopy

IR spectral data has been reported for **4-Ethoxy-2,3-difluorophenol**.^[1] The characteristic absorption bands are summarized below.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
2850 - 3000	Medium	C-H stretch (aliphatic)
1500 - 1600	Strong	C=C stretch (aromatic ring)
1200 - 1300	Strong	C-O stretch (aryl ether)
1000 - 1100	Strong	C-F stretch

Mass Spectrometry (MS)

While experimental mass spectra with fragmentation patterns are not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	175.05652
[M+Na] ⁺	197.03846
[M-H] ⁻	173.04196
[M] ⁺	174.04869

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This is a general procedure for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation:

- Weigh approximately 5-10 mg of **4-Ethoxy-2,3-difluorophenol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
- Vortex the vial to ensure complete dissolution.
- Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H spectrum using a standard pulse sequence.
 - Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ¹H spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy Protocol

The following protocols are based on reported methods for **4-Ethoxy-2,3-difluorophenol**.^[1]

- Sample Preparation:

- Grind a small amount (1-2 mg) of **4-Ethoxy-2,3-difluorophenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument used in the cited data was a Bruker Tensor 27 FT-IR.[\[1\]](#)
- Sample Preparation:
 - Place a small amount of the solid **4-Ethoxy-2,3-difluorophenol** sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum.
 - The instrument used in the cited data was a Bruker Tensor 27 FT-IR.[\[1\]](#)

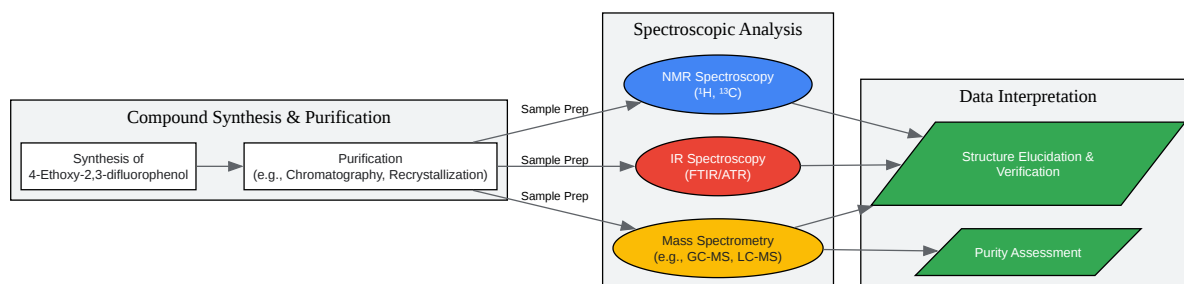
Mass Spectrometry (MS) Protocol

This is a general protocol for obtaining a mass spectrum.

- Sample Introduction:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
 - Ionize the sample using an appropriate technique. Common methods include Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
- Mass Analysis:
 - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis:
 - Detect the ions and generate a mass spectrum.
 - Analyze the spectrum to determine the molecular weight and fragmentation pattern of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.



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Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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References

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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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